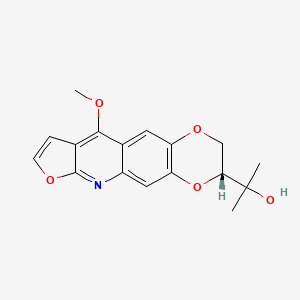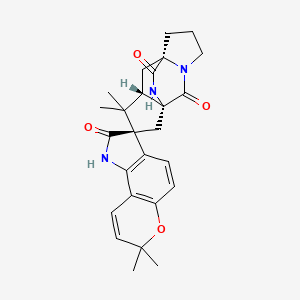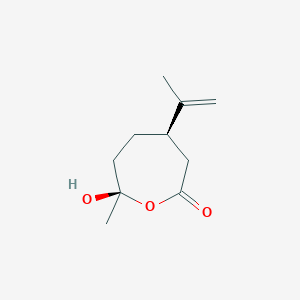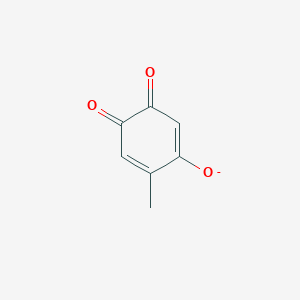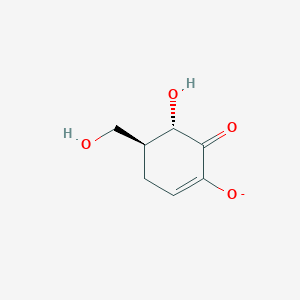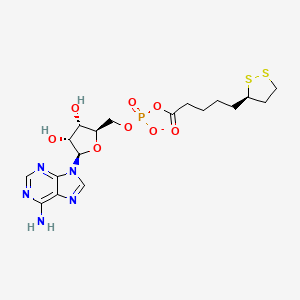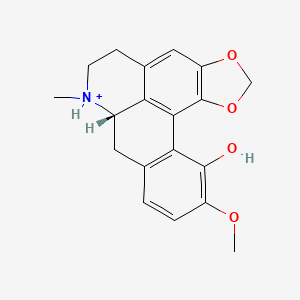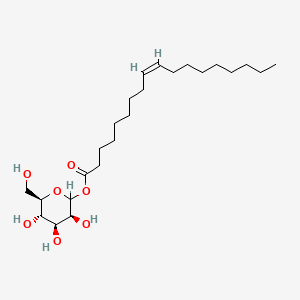
N-(3alpha,7beta-dihydroxy-5beta-cholan-24-oyl)glycinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycoursodeoxycholate is a N-acylglycinate that is the conjugate base of glycoursodeoxycholic acid. obtained by deprotonation of the carboxy group; major species at pH 7.3. It is a cholanic acid conjugate anion and a N-acylglycinate. It is a conjugate base of a glycoursodeoxycholic acid.
Aplicaciones Científicas De Investigación
Synthesis and Biotransformation Studies
- The synthesis of coenzyme A esters of similar bile acid compounds has been explored for studying beta-oxidation in bile acid biosynthesis. This involves chemical synthesis methods for studying side chain cleavage in bile acid biosynthesis (Kurosawa et al., 2001).
Bile Salt Analysis
- In-depth analysis of bile salts, including those similar to N-(3alpha,7beta-dihydroxy-5beta-cholan-24-oyl)glycinate, has been conducted in various species, providing insights into bile acid composition and biochemical implications (Haslewood, 1971).
Chemical Structure and Dehydration Studies
- Studies on the chemical structure and dehydration products of similar bile acids offer insights into their chemical behavior and potential applications (Harano et al., 1977).
Supramolecular Architecture
- Research on the crystal structures of oxo-cholic acids closely related to N-(3alpha,7beta-dihydroxy-5beta-cholan-24-oyl)glycinate reveals diverse supramolecular architectures, which are significant for understanding their chemical properties (Bertolasi et al., 2005).
Biliary Bile Acid Metabolism
- Metabolism studies involving similar bile acids in guinea pigs provide essential information on the biliary bile acid formation and their excretion as conjugates (Kihira & Mosbach, 1978).
Bile Acid Identification in Cholestasis
- The identification of bile acids, including N-(3alpha,7beta-dihydroxy-5beta-cholan-24-oyl)glycinate-like compounds in serum and urine during cholestasis, offers insights into the minor components of bile acid mixtures and their metabolism (Summerfield et al., 1976).
Microbial Biotransformation
- The biotransformation of similar bile acids by microorganisms, such as Xanthomonas maltophilia, is a crucial area of research for understanding and harnessing their properties for practical applications (Pedrini et al., 2006).
Anodic Electrochemical Oxidation
- Anodic electrochemical oxidation studies on cholic acid, closely related to N-(3alpha,7beta-dihydroxy-5beta-cholan-24-oyl)glycinate, reveal specific oxidation patterns that are essential for chemical synthesis and modification (Medici et al., 2001).
Propiedades
Nombre del producto |
N-(3alpha,7beta-dihydroxy-5beta-cholan-24-oyl)glycinate |
|---|---|
Fórmula molecular |
C26H42NO5- |
Peso molecular |
448.6 g/mol |
Nombre IUPAC |
2-[[(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate |
InChI |
InChI=1S/C26H43NO5/c1-15(4-7-22(30)27-14-23(31)32)18-5-6-19-24-20(9-11-26(18,19)3)25(2)10-8-17(28)12-16(25)13-21(24)29/h15-21,24,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32)/p-1/t15-,16+,17-,18-,19+,20+,21+,24+,25+,26-/m1/s1 |
Clave InChI |
GHCZAUBVMUEKKP-XROMFQGDSA-M |
SMILES isomérico |
C[C@H](CCC(=O)NCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C |
SMILES canónico |
CC(CCC(=O)NCC(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



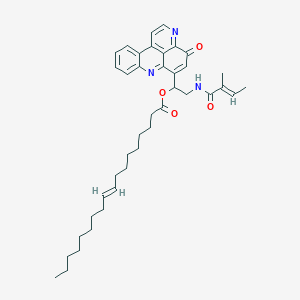
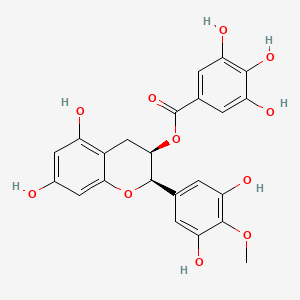
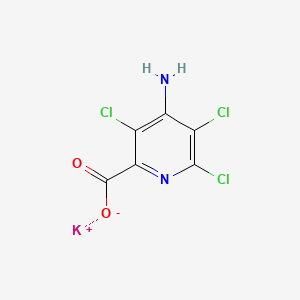
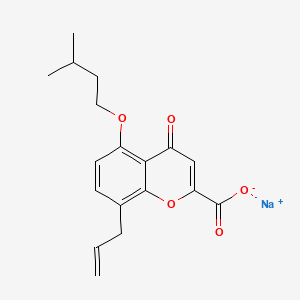
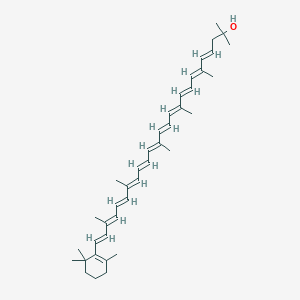
![(6,7-dihydro-5H-cyclopenta[c]pyridin-7-yl-hydroxy-phosphonomethyl)phosphonic acid](/img/structure/B1262524.png)
